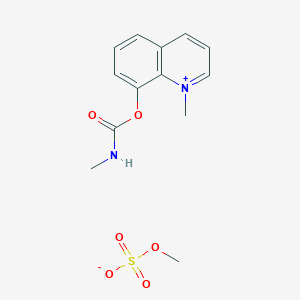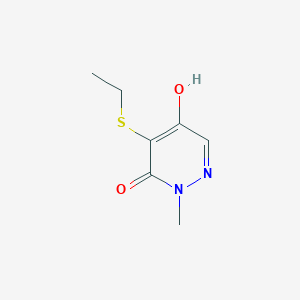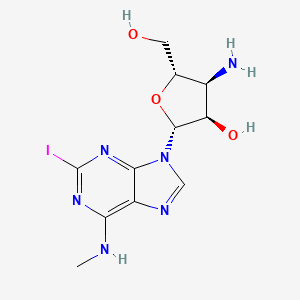
3'-Amino-3'-deoxy-2-iodo-N-methyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxymethyl group, and an iodinated purine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate diol or epoxide precursors.
Introduction of the Purine Moiety: The purine ring is introduced via nucleophilic substitution reactions, where the iodinated purine derivative reacts with the tetrahydrofuran intermediate.
Functional Group Modifications: The amino and hydroxymethyl groups are introduced through selective functional group transformations, such as reduction or protection-deprotection sequences.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The iodinated purine moiety can be reduced to remove the iodine atom.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Deiodinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
作用機序
The mechanism of action of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The iodinated purine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: can be compared with other similar compounds, such as:
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: Lacks the iodine atom, which may affect its reactivity and biological activity.
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-chloro-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: Contains a chlorine atom instead of iodine, potentially altering its chemical properties and interactions.
The uniqueness of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol lies in its iodinated purine moiety, which can confer distinct reactivity and biological effects compared to its analogs.
特性
CAS番号 |
879398-40-0 |
|---|---|
分子式 |
C11H15IN6O3 |
分子量 |
406.18 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-[2-iodo-6-(methylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H15IN6O3/c1-14-8-6-9(17-11(12)16-8)18(3-15-6)10-7(20)5(13)4(2-19)21-10/h3-5,7,10,19-20H,2,13H2,1H3,(H,14,16,17)/t4-,5-,7-,10-/m1/s1 |
InChIキー |
QSMUJBJYEOFLSP-QYYRPYCUSA-N |
異性体SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O |
正規SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3C(C(C(O3)CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


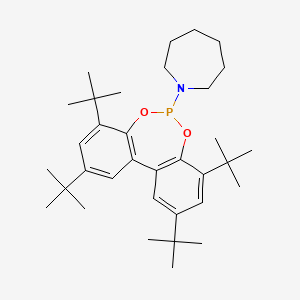

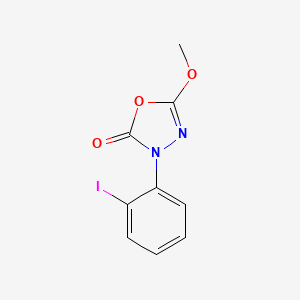

![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)
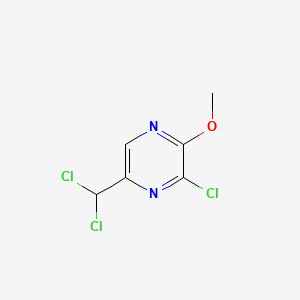
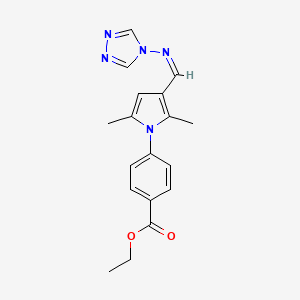

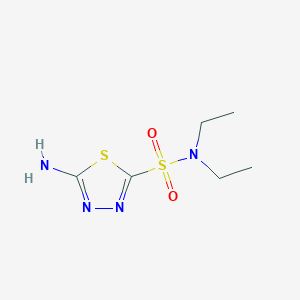
![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)

![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
